1-Neopentyl-1H-pyrazol-3-amine
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Overview
Description
1-Neopentyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms. Pyrazoles are known for their versatility and wide range of applications in various fields, including medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Neopentyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions . Another approach is the cyclocondensation of acetylenic ketones with hydrazines in ethanol, which provides regioisomeric pyrazoles .
Industrial Production Methods
Industrial production of pyrazole derivatives, including this compound, often employs scalable and efficient synthetic routes. These methods may include one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, followed by in situ oxidation . The use of metal catalysts, such as ruthenium or copper, can enhance the yield and selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions
1-Neopentyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: Pyrazoles can be oxidized to form pyrazolones or other oxidized derivatives.
Reduction: Reduction reactions can convert pyrazoles to pyrazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring
Common Reagents and Conditions
Oxidation: Bromine or other oxidizing agents in solvents like DMSO.
Reduction: Hydrazine or metal hydrides under mild conditions.
Substitution: Halogenating agents, alkylating agents, or acylating agents in the presence of suitable catalysts
Major Products
The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and pyrazolones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Neopentyl-1H-pyrazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Neopentyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, pyrazole derivatives have been shown to inhibit kinases and other enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-methyl-1H-pyrazole: Another aminopyrazole with similar structural features.
5-Neopentyl-1H-pyrazol-3-amine: A regioisomer with different substitution patterns.
3,4,5-Trinitro-1H-pyrazol-1-amine: A high-energy compound with different functional groups.
Uniqueness
1-Neopentyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its neopentyl group provides steric hindrance, affecting its reactivity and interactions with molecular targets .
Properties
Molecular Formula |
C8H15N3 |
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Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-(2,2-dimethylpropyl)pyrazol-3-amine |
InChI |
InChI=1S/C8H15N3/c1-8(2,3)6-11-5-4-7(9)10-11/h4-5H,6H2,1-3H3,(H2,9,10) |
InChI Key |
LRDGBDLQPYGRGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CN1C=CC(=N1)N |
Origin of Product |
United States |
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